molecular formula C16H24ClNO2 B3023059 3-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride CAS No. 915920-54-6

3-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride

Cat. No. B3023059
CAS RN: 915920-54-6
M. Wt: 297.82 g/mol
InChI Key: KAWDOUATCBJEHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride” is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. It has a CAS Number of 1052523-95-1 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: C16 H23 N O2 . Cl H . The InChI code for this compound is 1S/C16H23NO2.ClH/c1-14-5-3-8-17 (12-14)9-4-10-19-16-7-2-6-15 (11-16)13-18;/h2,6-7,11,13-14H,3-5,8-10,12H2,1H3;1H .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 297.82 .

Scientific Research Applications

Enzymatic Degradation of Organic Pollutants

Research has shown that enzymatic approaches using redox mediators can effectively degrade various organic pollutants in wastewater. This process involves enzymes such as laccases and peroxidases, which, in the presence of redox mediators, can transform recalcitrant compounds found in industrial effluents, enhancing the efficiency and range of substrate degradation (Husain & Husain, 2007).

Flavor Compounds in Foods

Branched aldehydes, derived from amino acids, play a crucial role in the flavor profile of both fermented and non-fermented food products. The production and breakdown pathways of these compounds, including their influence on food flavor, have been extensively reviewed, emphasizing the importance of understanding these pathways for controlling desired aldehyde levels in foods (Smit, Engels, & Smit, 2009).

Polymerization of Higher Aldehydes

The polymerization of substituted aldehydes, including those with higher aliphatic and branched hydrocarbon chains, has potential practical applications due to the properties of the resulting polymers. This review discusses the preparation, characterization, and potential applications of polymers derived from aldehydes, indicating a future for these materials in various industries (Kubisa, Neeld, Starr, & Vogl, 1980).

Advanced Oxidation Processes for Acetaminophen Degradation

Advanced Oxidation Processes (AOPs) have been used to treat acetaminophen in aqueous mediums, highlighting the generation of by-products, their biotoxicity, and proposed degradation pathways. This review suggests AOPs' significant role in enhancing the degradation of acetaminophen, a common pharmaceutical compound, thereby contributing to environmental safety (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-[3-(3-methylpiperidin-1-yl)propoxy]benzaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.ClH/c1-14-5-3-8-17(12-14)9-4-10-19-16-7-2-6-15(11-16)13-18;/h2,6-7,11,13-14H,3-5,8-10,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWDOUATCBJEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCCOC2=CC=CC(=C2)C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(3-Methyl-1-piperidinyl)propoxy]benzaldehyde hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.